3-Furanthiol
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Overview
Description
3-Furanthiol, also known as 2-methyl-3-furanthiol, is an organic compound with the molecular formula C(_5)H(_6)OS. It is characterized by a furan ring substituted with a thiol group at the third position. This compound is notable for its strong, pleasant aroma reminiscent of roasted meat and coffee, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Furanthiol can be synthesized through various methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound with high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 2-methylfuran in the presence of hydrogen sulfide gas. The reaction is carefully controlled to prevent over-reduction and to maximize the production of the desired thiol compound .
Chemical Reactions Analysis
Types of Reactions: 3-Furanthiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form the corresponding furan.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Furan derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Furanthiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its strong aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing into its potential therapeutic properties, particularly its antioxidant activity.
Mechanism of Action
The mechanism by which 3-furanthiol exerts its effects is primarily through its interaction with olfactory receptors. The thiol group is highly reactive, allowing it to form strong bonds with receptor sites, which in turn triggers a sensory response. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2-Methyl-3-furanthiol: Similar structure but with a methyl group at the second position.
2,5-Dimethyl-3-furanthiol: Contains additional methyl groups, altering its chemical properties and aroma profile.
Uniqueness: 3-Furanthiol is unique due to its specific substitution pattern, which gives it a distinct aroma and reactivity profile. Compared to its analogs, it offers a balance of volatility and stability, making it particularly valuable in flavor applications .
Properties
Molecular Formula |
C4H4OS |
---|---|
Molecular Weight |
100.14 g/mol |
IUPAC Name |
furan-3-thiol |
InChI |
InChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H |
InChI Key |
MWFFRFMPYAKXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1S |
Origin of Product |
United States |
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